An enantio- and stereocontrolled synthesis of (−)-mycestericin E via cinchona alkaloid-catalyzed asymmetric Baylis–Hillman reactionElectronic supplementary information (ESI) available: experimental details. See http://www.rsc.org/suppdata/cc/b1/b106471c/
Chemical Communications Pub Date: 2001-09-18 DOI: 10.1039/B106471C
Abstract
A new enantiocontrolled synthesis of a potent immunosuppressant (−)-mycestericin E has been accomplished by using
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Journal Name:Chemical Communications
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